molecular formula C23H26N2O3 B14864053 methyl 2-(2-isobutyryl-4-phenylcinnolin-1(2H)-yl)-2-methylpropanoate

methyl 2-(2-isobutyryl-4-phenylcinnolin-1(2H)-yl)-2-methylpropanoate

Cat. No.: B14864053
M. Wt: 378.5 g/mol
InChI Key: VJZJOHPOIUWQDM-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-[2-(2-methylpropanoyl)-4-phenyl-1,2-dihydrocinnolin-1-yl]propanoate is a complex organic compound with a unique structure that includes a cinnoline core, a phenyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-[2-(2-methylpropanoyl)-4-phenyl-1,2-dihydrocinnolin-1-yl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cinnoline Core: This step involves the cyclization of appropriate precursors to form the cinnoline ring.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the intermediate compound to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-[2-(2-methylpropanoyl)-4-phenyl-1,2-dihydrocinnolin-1-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-methyl-2-[2-(2-methylpropanoyl)-4-phenyl-1,2-dihydrocinnolin-1-yl]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-[2-(2-methylpropanoyl)-4-phenyl-1,2-dihydrocinnolin-1-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methylpropanoate
  • Methyl 2-methylpropenoate
  • Ethyl 2-methylpropanoate

Uniqueness

Methyl 2-methyl-2-[2-(2-methylpropanoyl)-4-phenyl-1,2-dihydrocinnolin-1-yl]propanoate is unique due to its cinnoline core and the presence of both phenyl and ester groups. This structural complexity provides it with distinct chemical and biological properties compared to simpler esters.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

methyl 2-methyl-2-[2-(2-methylpropanoyl)-4-phenylcinnolin-1-yl]propanoate

InChI

InChI=1S/C23H26N2O3/c1-16(2)21(26)24-15-19(17-11-7-6-8-12-17)18-13-9-10-14-20(18)25(24)23(3,4)22(27)28-5/h6-16H,1-5H3

InChI Key

VJZJOHPOIUWQDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C=C(C2=CC=CC=C2N1C(C)(C)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

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